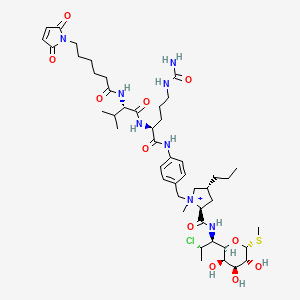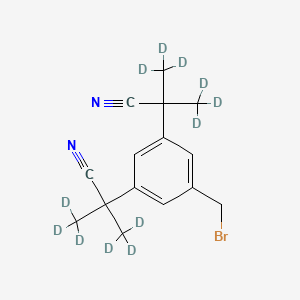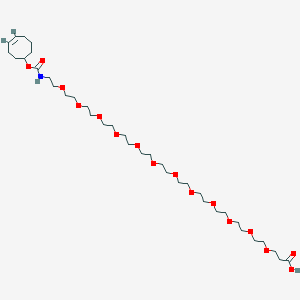
TCO-PEG12-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TCO-PEG12-acid is synthesized by attaching a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) chain, which is then terminated with a carboxylic acid group. The synthesis involves several steps:
Activation of the PEG Chain: The PEG chain is activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a reactive intermediate.
Attachment of the TCO Moiety: The activated PEG chain is then reacted with trans-cyclooctene to form the TCO-PEG intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using EDC or DCC.
Large-Scale Reaction with TCO: The activated PEG is reacted with trans-cyclooctene in large reactors.
Introduction of Carboxylic Acid: The carboxylic acid group is introduced to the PEG chain in bulk, followed by purification and quality control steps to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG12-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds.
Cycloaddition Reactions: The TCO moiety can undergo inverse-electron demand Diels-Alder cycloaddition reactions with tetrazine-containing molecules
Common Reagents and Conditions
EDC or DCC: Used for activating the PEG chain.
Tetrazine: Reacts with the TCO moiety in bioorthogonal reactions.
Primary Amines: React with the carboxylic acid group to form amide bonds
Major Products Formed
Aplicaciones Científicas De Investigación
TCO-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioorthogonal chemistry for labeling and imaging studies.
Medicine: Utilized in drug development for targeted protein degradation therapies.
Industry: Applied in the production of advanced materials and bioconjugates .
Mecanismo De Acción
TCO-PEG12-acid exerts its effects through the following mechanisms:
Bioorthogonal Reactions: The TCO moiety undergoes rapid and selective cycloaddition reactions with tetrazine, forming stable covalent bonds.
Protein Degradation: In PROTAC applications, this compound serves as a linker that brings the target protein and E3 ubiquitin ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein
Comparación Con Compuestos Similares
TCO-PEG12-acid is unique due to its combination of a TCO moiety and a PEG chain, which provides exceptional reactivity and solubility. Similar compounds include:
TCO-PEG4-acid: A shorter PEG chain variant with similar reactivity but different solubility properties.
TCO-PEG8-acid: An intermediate PEG chain length with balanced properties.
TCO-PEG24-acid: A longer PEG chain variant with enhanced solubility but potentially reduced reactivity.
This compound stands out due to its optimal balance of reactivity, solubility, and versatility in various applications.
Propiedades
Fórmula molecular |
C36H67NO16 |
|---|---|
Peso molecular |
769.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1- |
Clave InChI |
FVJWPXWJNGHBBI-UPHRSURJSA-N |
SMILES isomérico |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


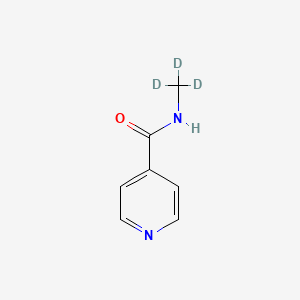

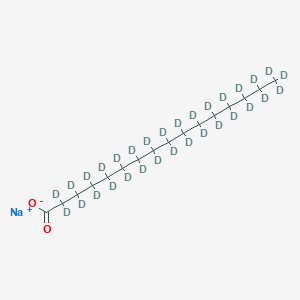
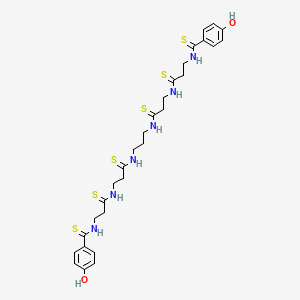
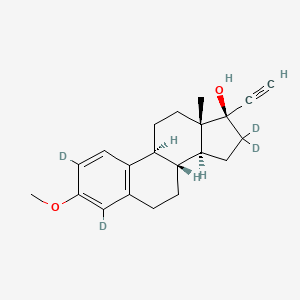
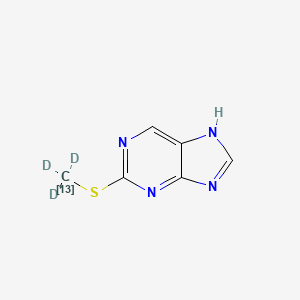
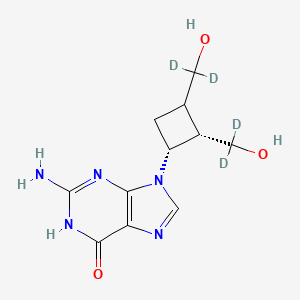
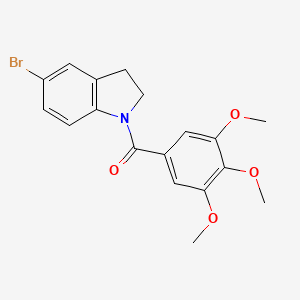
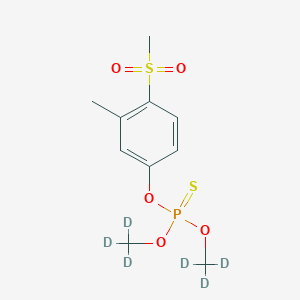


![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
